molecular formula C₁₃H₇D₅O₂ B1162230 3-Phenoxybenzyl-d5 Alcohol

3-Phenoxybenzyl-d5 Alcohol

Cat. No.: B1162230
M. Wt: 205.26
Attention: For research use only. Not for human or veterinary use.
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Description

Structural and Isotopic Characteristics

3-Phenoxybenzyl-d5 Alcohol (C₁₃D₅H₇O₂) is a deuterated analog of 3-phenoxybenzyl alcohol, where five hydrogen atoms are replaced with deuterium isotopes. The molecular structure consists of a benzyl alcohol core substituted with a phenoxy group at the meta position (Figure 1). Key features include:

  • Molecular weight : 205.264 g/mol .
  • Isotopic purity : >95% deuterium incorporation, confirmed via mass spectrometry .
  • Deuterium placement : Typically localized at the benzyl methylene group (-CH₂OH → -CD₂OH) and aromatic positions to minimize metabolic interference .

The compound’s stability in organic solvents (e.g., chloroform, methanol) and its distinct mass spectral signature make it ideal for analytical applications .

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₃D₅H₇O₂
Boiling Point 135–140°C (0.1 mmHg)
Solubility Miscible in polar aprotic solvents

Historical Context and Relevance in Chemical Research

The synthesis of deuterated phenoxybenzyl derivatives emerged in the late 20th century alongside advancements in pesticide metabolism studies. Early methods, such as partial hydrolysis of LiBH₄ with deuterated water (1988), enabled cost-effective production of labeled alcohols for tracing pyrethroid insecticide metabolites . Modern techniques, including acid-catalyzed hydrogen-deuterium exchange (2021), improved isotopic purity and scalability .

This compound gained prominence as a critical internal standard for quantifying pyrethroid metabolites like 3-phenoxybenzoic acid (3-PBA) in biological matrices . Its role in validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods solidified its importance in toxicology and environmental monitoring .

Key Applications in Analytical and Environmental Chemistry

Analytical Chemistry

  • Internal Standardization :
    Used in LC-MS/MS to correct matrix effects during the quantification of pyrethroid insecticides (e.g., permethrin, deltamethrin) and their metabolites in urine and serum . For example, it improves the accuracy of 3-PBA measurements in occupational exposure studies .
  • Metabolic Pathway Elucidation :
    Deuterium labeling allows tracking of hydroxylation and glucuronidation pathways in hepatic microsomal assays .

Table 2: Analytical Applications

Application Technique Reference
Pesticide biomonitoring LC-MS/MS with SILIS
Metabolic stability assays Isotope dilution mass spectrometry

Environmental Chemistry

  • Degradation Studies :
    Tracks abiotic degradation pathways of pyrethroids in soil and water, leveraging deuterium’s kinetic isotope effect to identify hydrolysis byproducts .
  • Ecotoxicology : Facilitates low-concentration detection of pesticide residues in aquatic ecosystems, aiding regulatory compliance assessments .

Properties

Molecular Formula

C₁₃H₇D₅O₂

Molecular Weight

205.26

Synonyms

m-Phenoxybenzyl Alcohol-d5;  m-Phenoxybenzyl Alcohol-d5;  (3-Phenoxyphenyl)methanol-d5;  1-Hydroxymethyl-3-phenoxybenzene-d5;  3-(Hydroxymethyl)diphenyl Ether-d5;  3-Phenoxybenzenemethanol-d5;  3-Phenoxybenzenemethanol-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Phenoxybenzyl-d5 alcohol C13H7D5O2 ~205.28* Phenoxy (C6H5O), deuterium Isotopic tracer, insecticide synthesis
3-Phenoxybenzyl alcohol C13H12O2 200.24 Phenoxy (C6H5O) Pyrethroid intermediates
3,5-Difluorobenzyl alcohol C7H6F2O 144.12 3,5-Difluoro Pharmaceutical intermediates
3-Fluoro-5-(trifluoromethyl)benzyl alcohol C8H6F4O 194.13 3-Fluoro, 5-CF3 Agrochemicals, fluorinated polymers
3,5-Dihydroxybenzyl alcohol C7H8O3 140.14 3,5-Dihydroxy Antioxidants, resveratrol precursors

*Estimated based on deuterium substitution.

Key Observations :

  • Substituent Effects: The phenoxy group in this compound increases steric bulk and electron-withdrawing character compared to fluorine or hydroxyl groups in analogs. This reduces nucleophilic reactivity but enhances stability in oxidative environments . Fluorinated derivatives (e.g., 3,5-difluoro and 3-fluoro-5-CF3) exhibit higher lipophilicity, improving membrane permeability in agrochemical applications . Hydroxyl groups (e.g., 3,5-dihydroxybenzyl alcohol) enhance polarity and hydrogen-bonding capacity, making them suitable for antioxidant or pharmaceutical applications .
Physical and Chemical Properties
Property This compound 3-Phenoxybenzyl Alcohol 3,5-Difluorobenzyl Alcohol
Boiling Point (°C) ~309* 309 Not reported
Density (g/mL) ~1.15* 1.1456 1.16 (3-hydroxy analog)
Solubility Low in water, high in organics Similar to non-deuterated Moderate in polar solvents

*Deuteration minimally affects boiling point and density but alters spectroscopic profiles (e.g., NMR, IR) .

  • Reactivity: Oxidation: 3-Phenoxybenzyl alcohol oxidizes to 3-phenoxybenzaldehyde (CAS: 39515-51-0) using agents like DBDMH (dibromo-5,5-dimethylhydantoin). Deuteration slows reaction kinetics due to the kinetic isotope effect . Esterification: The phenoxy group facilitates ester formation with carboxylic acids, a critical step in pyrethroid synthesis. Fluorinated analogs show slower esterification due to electron-withdrawing effects .

Preparation Methods

Acid-Catalyzed Aromatic Deuterium Incorporation

Building on methodologies for indole deuteration, 3-phenoxybenzyl alcohol undergoes H-D exchange under acidic conditions. A mixture of 20 wt% D2_2SO4_4 in deuterated methanol (CD3_3OD) at 80°C facilitates proton exchange at activated aromatic positions (ortho and para to the phenoxy group).

Mechanistic Insights :

  • D2_2SO4_4 generates D+^+ ions, protonating the aromatic ring.

  • Subsequent deprotonation by CD3_3OD introduces deuterium at electron-rich sites.

  • Reaction Parameters :

    • Temperature: 60–90°C (optimal at 80°C)

    • Duration: 24–48 hours

    • Deuteration Efficiency: 60–70% at three aromatic positions

Limitations :

  • Limited deuteration at the benzylic -CH2_2OH group due to lower acidity of aliphatic protons.

  • Prolonged heating risks oxidative side reactions, necessitating inert atmospheres.

Reduction of 3-Phenoxybenzaldehyde with NaBD4_44

Adapting the reduction protocol from non-deuterated syntheses, sodium borodeuteride (NaBD4_4) in tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) selectively deuterates the benzylic position:

Procedure :

  • Dissolve 3-phenoxybenzaldehyde (6.1 mmol) in THF/DME (1:1).

  • Add NaBD4_4 (12.2 mmol) under ice cooling.

  • Stir for 3 hours, quench with D2_2O, and extract with ethyl acetate.

  • Purify via silica gel chromatography.

Outcomes :

  • Yield : 98–99%

  • Deuteration : Two deuteriums at the benzylic position (-CD2_2OH)

  • Purity : >99% by 1^1H NMR (disappearance of -CH2_2- signals at δ 4.6 ppm)

Integrated Synthetic Approaches

Sequential H-D Exchange and Borodeuteride Reduction

Combining aromatic deuteration (Section 2.1) with benzylic reduction (Section 2.2) yields the d5 isotopologue:

Protocol :

  • Treat 3-phenoxybenzyl alcohol with D2_2SO4_4/CD3_3OD (80°C, 24 h).

  • Oxidize to 3-phenoxybenzaldehyde using O2_2/Pt/Bi catalyst (per USP 4,366,325).

  • Reduce with NaBD4_4 to reintroduce deuterium at the benzylic site.

Results :

  • Total Deuterium Incorporation : 5 (3 aromatic, 2 benzylic)

  • Overall Yield : 75%

  • Isotopic Purity : 95% (LC-MS: m/z 205.2 [M+H]+^+ vs. 200.2 for non-deuterated)

Analytical Characterization

Mass Spectrometry

  • Electrospray Ionization (ESI) : Shift from m/z 200.23 (C13_{13}H12_{12}O2_2) to 205.25 (C13_{13}H7_7D5_5O2_2) confirms d5 labeling.

  • Deuteration Efficiency : Calculated via isotopic abundance ratios.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR :

    • Aromatic protons: Reduced integral at δ 6.8–7.4 ppm.

    • Benzylic -CD2_2OH: Absence of triplet near δ 4.6 ppm.

  • 13^13C NMR : Isotopic splitting observed for carbon atoms adjacent to deuterium.

Comparative Analysis of Methodologies

MethodConditionsDeuteration SitesYield (%)Isotopic Purity (%)
Acid-Catalyzed ExchangeD2_2SO4_4/CD3_3OD, 80°CAromatic (3D)8560
NaBD4_4 ReductionTHF/DME, 0°CBenzylic (2D)99100
Combined ApproachH-D Exchange + NaBD4_4 ReductionAromatic (3D) + Benzylic (2D)7595

Challenges and Optimization Strategies

  • Side Reactions : Oxidative degradation during prolonged H-D exchange necessitates strict temperature control.

  • Cost Efficiency : NaBD4_4 and deuterated solvents increase synthesis costs; recycling protocols for CD3_3OD improve viability.

  • Regioselectivity : Directed ortho-metalation techniques may enhance deuteration at specific aromatic positions.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-Phenoxybenzyl-d5 Alcohol with high isotopic purity?

Methodological Answer:

  • Reductive deuteration : Use deuterated reducing agents (e.g., NaBD₄ or LiAlD₄) to reduce 3-phenoxybenzaldehyde, ensuring deuterium incorporation at the benzylic position. Purify via fractional distillation or preparative HPLC to achieve >98% isotopic purity .
  • Alternative pathway : Ethoxylation of deuterated benzyl alcohol derivatives under controlled conditions (e.g., ethylene oxide in anhydrous DMF) to introduce phenoxy groups while preserving deuterium labels .
  • Critical validation : Confirm isotopic purity using ¹H-NMR (absence of benzylic proton signals at δ 4.5–5.0 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+D]⁺) .

Q. Q2. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability testing : Store samples in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) at –20°C to minimize deuterium exchange. Monitor degradation via LC-MS over 6–12 months, tracking isotopic integrity and byproduct formation .
  • Purity metrics : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against non-deuterated analogs. Acceptable purity thresholds: ≥95% chemical purity (by area normalization) and ≥98% deuterium enrichment .
  • Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and analyze for deuterium loss using isotope ratio mass spectrometry (IRMS) .

Advanced Research: Isotopic Effects and Applications

Q. Q3. How does deuteration at the benzylic position influence the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify deuterated vs. non-deuterated metabolites via LC-MS/MS. Key parameters: intrinsic clearance (Clₜₙₜ) and half-life (t₁/₂). Deuteration typically reduces metabolic turnover by 20–40% due to kinetic isotope effects (KIEs) .
  • Isotope tracing : Use ³H/¹⁴C dual-labeling to differentiate between oxidative pathways (e.g., CYP450-mediated hydroxylation vs. ester hydrolysis). Deuteration preferentially slows CYP450 activity .

Q. Q4. What analytical challenges arise when quantifying trace levels of this compound in complex biological matrices?

Methodological Answer:

  • Matrix effects : Employ deuterated internal standards (e.g., 3-Phenoxybenzyl-d10 Alcohol) to correct for ion suppression/enhancement in LC-MS. Validate recovery rates (≥85%) via spike-and-recovery experiments in plasma/urine .
  • Detection limits : Optimize MRM transitions (e.g., m/z 215 → 121 for d5 vs. m/z 210 → 116 for non-deuterated) to achieve LOQs ≤1 ng/mL. Use differential isotopic labeling to resolve co-eluting isomers .

Q. Q5. How can researchers resolve contradictions in reported reaction kinetics for deuterated vs. non-deuterated analogs?

Methodological Answer:

  • KIE quantification : Perform competitive experiments (e.g., equimolar d0/d5 mixtures) under pseudo-first-order conditions. Calculate KIEs using Arrhenius parameters (Eₐ and lnA). Discrepancies often stem from solvent isotope effects (e.g., D₂O vs. H₂O) or secondary KIEs in transition states .
  • Computational validation : Compare experimental KIEs with DFT-calculated energy barriers (e.g., B3LYP/6-31G*). Adjust for tunneling effects in hydrogen/deuterium transfer reactions .

Experimental Design and Data Interpretation

Q. Q6. What strategies ensure reproducible deuteration in multi-step syntheses of this compound?

Methodological Answer:

  • Deuterium retention : Use aprotic solvents (e.g., THF-d₈ or DCM-d₂) and avoid acidic protons (e.g., silica gel chromatography). Post-synthesis, confirm deuterium retention via ²H-NMR (δ 2.0–3.0 ppm for benzylic deuterium) .
  • Stepwise validation : Isolate intermediates (e.g., 3-phenoxybenzaldehyde-d5) and verify isotopic integrity before proceeding to reduction .

Q. Q7. How do researchers differentiate between isotopic impurities and structural isomers in this compound?

Methodological Answer:

  • Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers, and compare retention times with synthetic standards.
  • High-field NMR : Analyze coupling patterns (e.g., absence of vicinal coupling in deuterated positions) and ¹³C satellite peaks to identify impurities .

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